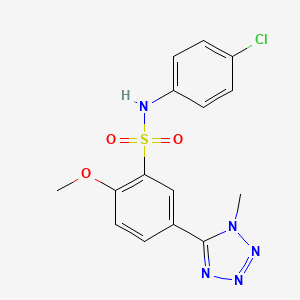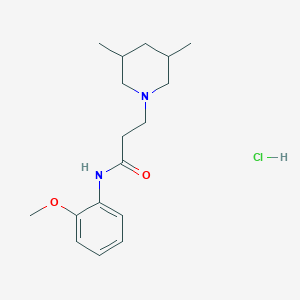![molecular formula C10H10N2O3S B6101414 5-[(3-cyano-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B6101414.png)
5-[(3-cyano-2-thienyl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-cyano-2-thienyl)amino]-5-oxopentanoic acid, also known as CTOP, is a peptide that has been widely studied for its potential use in the field of pain management. CTOP is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain perception.
Mechanism of Action
5-[(3-cyano-2-thienyl)amino]-5-oxopentanoic acid acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the mu-opioid receptor by endogenous opioids or exogenous drugs such as morphine leads to the inhibition of neurotransmitter release, resulting in analgesia and other effects. This compound binds to the same site on the mu-opioid receptor as the agonists, but it does not activate the receptor. Instead, it blocks the binding of the agonists, preventing their analgesic and other effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce pain sensitivity in a variety of pain models, including thermal, mechanical, and inflammatory pain. This compound has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine, indicating that it could be a potential treatment for addiction. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-[(3-cyano-2-thienyl)amino]-5-oxopentanoic acid is that it is a selective antagonist of the mu-opioid receptor, which allows for the specific study of the role of this receptor in pain and addiction. This compound is also relatively stable and can be used in a variety of experimental settings. However, one limitation of this compound is that it is a peptide and may not be as stable as small molecule antagonists. In addition, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Future Directions
There are several future directions for the study of 5-[(3-cyano-2-thienyl)amino]-5-oxopentanoic acid. One area of research is the development of more stable and potent this compound analogs that could be used in clinical settings. Another area of research is the study of the role of the mu-opioid receptor in other physiological processes, such as mood and cognition. Finally, the use of this compound in combination with other drugs or therapies could be explored as a potential treatment for pain and addiction.
Synthesis Methods
5-[(3-cyano-2-thienyl)amino]-5-oxopentanoic acid can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The amino acid sequence of this compound is H-Tyr-D-Ala-Gly-Phe-D-Cys(3-CN)NH2, where H and NH2 represent the N-terminal and C-terminal groups, respectively. The synthesis process involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Scientific Research Applications
5-[(3-cyano-2-thienyl)amino]-5-oxopentanoic acid has been extensively studied in animal models of pain and addiction. It has been shown to block the analgesic effects of morphine and other mu-opioid agonists, suggesting that it could be used as a tool to study the role of the mu-opioid receptor in pain modulation. This compound has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine, indicating that it could be a potential treatment for addiction.
properties
IUPAC Name |
5-[(3-cyanothiophen-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c11-6-7-4-5-16-10(7)12-8(13)2-1-3-9(14)15/h4-5H,1-3H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGCRDVVCVDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6101337.png)
![1-(4-chlorophenyl)-4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperazine](/img/structure/B6101343.png)



![N-(2-fluorophenyl)-3-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]propanamide](/img/structure/B6101363.png)
![7-(2,2-dimethylpropyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101376.png)
![1-[2-methoxy-6-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6101378.png)
![2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6101386.png)
![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(cyclobutylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6101393.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6101409.png)
![N-benzyl-N-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B6101429.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6101433.png)
![N-(2,3-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6101443.png)